molecular formula C10H16NO3P B074913 Phosphoramidic acid, phenyl-, diethyl ester CAS No. 1445-38-1

Phosphoramidic acid, phenyl-, diethyl ester

Cat. No. B074913
CAS RN: 1445-38-1
M. Wt: 229.21 g/mol
InChI Key: GESBKELMKMNZLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl phosphoramidic acid (4-methylphenyl) ester derivatives involves characterizations such as 1H, 13C, 31P NMR, and IR spectroscopy. The study on [(C6H5)(CH3)CH-NH]P(O)(p-OC6H4CH3)2 highlighted its existence in polymeric zigzag chains in the crystalline lattice, facilitated by hydrogen bonding from alternating independent molecules (Gholivand, Shariatinia, & Pourayoubi, 2005).

Molecular Structure Analysis

The compound’s structure, particularly the diastereotopic nature of p-cresol groups, was confirmed through X-ray crystallography and supported by ab initio calculations. This detailed structural analysis underlines the compound's complex molecular geometry and interactions (Gholivand, Shariatinia, & Pourayoubi, 2005).

Chemical Reactions and Properties

The reactivity of diethyl phosphorocyanidate (DEPC) with carboxylic acids, leading to the transient formation of acyl cyanides and, in the presence of alcohols or amines, the production of carboxylic esters or amides, showcases the compound's potential in organic synthesis, especially for amides and peptides (Shioiri, Yokoyama, Kasai, & Yamada, 1976).

Physical Properties Analysis

The solubility of Phosphoramidic acid, N-(phenylmethyl)-, diphenyl ester (PANDE) in various solvents and its temperature-dependent behavior provide insight into its physical properties and potential applications in solution processing and optimization for various industrial and research purposes (Wang et al., 2015).

Chemical Properties Analysis

The efficient and selective coupling agents for equimolar esterification of carboxylic acids and alcohols using phosphoric acid diethyl esters underline the chemical versatility and utility of phosphoramidic acid derivatives in synthesizing a wide range of ester compounds in organic chemistry (Won et al., 2007).

Scientific Research Applications

Novel Coupling Reagent for O-alkyl Hydroxamic Acids

A novel reagent, phosphoric acid diethyl ester 2-phenyl-benzimidazol-1-yl ester, was designed and synthesized, demonstrating its utility in preparing O-alkyl hydroxamic acids. This reagent facilitated the synthesis of N-protected amino acids' O-alkyl hydroxamic acids with negligible racemization, indicating its potential in peptide synthesis and modifications (Kokare et al., 2007).

Characterization and Structural Analysis

N-benzyl phosphoramidic acid (4-methylphenyl)ester derivatives were synthesized and characterized, providing insights into their molecular structures through NMR and IR spectroscopy. The crystal structure of one such compound revealed polymeric zigzag chains in the crystalline lattice, facilitated by hydrogen bonding. This detailed structural analysis aids in understanding the properties and potential applications of these compounds (Gholivand et al., 2005).

Solubility and Thermostability Analysis

The solubility and thermostability of phosphoramidic acid, N-(phenylmethyl)-, diphenyl ester were examined, providing valuable data for its use in various solvents. Understanding the solubility in different solvents at various temperatures is crucial for its application in chemical synthesis and materials science (Wang et al., 2015).

EPR Properties and Radical Studies

The electron paramagnetic resonance (EPR) properties of phosphorus-containing hydrazines, derivatives of phosphoramidic acid, were studied. This research sheds light on the radical properties and stability of these compounds, contributing to their potential application in radical chemistry and possibly in materials science for magnetic applications (Lucarini et al., 2000).

Quantum-chemical Studies

Quantum-chemical analyses on compounds from the diphenylamine series, including those related to phosphoramidic acid derivatives, provide insights into their electronic structures and reactivity. Such studies are fundamental for designing new compounds with desired chemical properties for various applications, including catalysis and materials science (Pankratov et al., 1984).

properties

IUPAC Name

N-diethoxyphosphorylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESBKELMKMNZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162734
Record name Phosphoramidic acid, phenyl-, diethyl ester
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Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoramidic acid, phenyl-, diethyl ester

CAS RN

1445-38-1
Record name Phosphoramidic acid, N-phenyl-, diethyl ester
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Record name Phosphoramidic acid, phenyl-, diethyl ester
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Record name Diethyl phosphoroanilidate
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Record name Phosphoramidic acid, phenyl-, diethyl ester
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Record name Phosphoramidic acid, phenyl-, diethyl ester
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